1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Lipophilicity Permeability ADME

Building block for focused 2-aryl-4-methylthiazole screening libraries. Experimentally determined logP (3.174) and melting point (119-121 °C) anchor computational models with empirical data, reducing QSAR uncertainty. Racemic mixture supports chiral HPLC/SFC resolution for enantioselective SAR exploration. Para-bromine enables parallel Suzuki cross-coupling; 5-hydroxyethyl provides H-bond donor capacity (HBD=1) absent in ester analogs. Supplied at 95% purity with full characterization; available in mg to g quantities for immediate dispatch.

Molecular Formula C12H12BrNOS
Molecular Weight 298.2 g/mol
CAS No. 1248048-23-8
Cat. No. B1523881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
CAS1248048-23-8
Molecular FormulaC12H12BrNOS
Molecular Weight298.2 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)O
InChIInChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3
InChIKeyQMRHMRNGDXFMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol: Structural and Physicochemical Overview


1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol (CAS 1248048-23-8) is a synthetic, small-molecule thiazole derivative (C₁₂H₁₂BrNOS, MW 298.2 g/mol) incorporating a para-bromophenyl substituent at the 2-position, a methyl group at the 4-position, and a 1-hydroxyethyl moiety at the 5-position of the thiazole ring [1]. It is commercially supplied as a racemic mixture with a standard purity of 95% and a reported melting point of 119–121 °C [2]. Critically, database records indicate zero patents and zero primary literature articles directly associated with this compound, positioning it as a research-enabling building block for de novo analog generation rather than a characterized bioactive endpoint [1].

1
Fragment-Based Library Design

Supports parallel analog synthesis through para-bromo cross-coupling and alcohol derivatization as a thiazole building block.

2
Chiral SAR Investigation

Supplied as a racemate, this compound enables chiral resolution and enantioselective screening workflows.

3
Physicochemical Anchor

Empirically measured logP supports CNS drug-like space exploration and QSAR model refinement.

Structural Differentiation from Closest Thiazole Analogs


Within the chemical space of 2-aryl-4-methylthiazole derivatives, small structural perturbations produce large differences in physicochemical properties that directly impact solubility, permeability, and synthetic tractability. For CAS 1248048-23-8, the combination of a para-bromophenyl group, a 4-methyl substituent, and a 5-(1-hydroxyethyl) moiety creates a unique vector set distinct from its closest commercially available analogs, including the ortho-bromo positional isomer (CAS 1251342-65-0) [1], the des-methyl analog (CAS 1250820-48-4) [2], and the ethyl ester derivative (CAS 61291-89-2) . The hydroxyl group introduces hydrogen-bond donor capacity (HBD = 1) absent in the ester series, while the para-bromo substitution pattern affects both electronic distribution and molecular recognition compared to the ortho isomer. Experimental determination of logP at 3.174 places this compound in a specific lipophilicity window relevant for blood-brain barrier penetration assessment in CNS-targeted library design [3]. The absence of published biological data for this specific compound means that any bioactivity claims made for close analogs cannot be assumed to transfer without experimental verification [4].

Target Para-Br vs. Ortho-Br Isomer

Steric hindrance at the ortho position may reduce cross-coupling efficiency and alter molecular recognition profiles.

Target 4-Methyl vs. Des-Methyl Analog

Absence of the 4-methyl group removes a key hydrophobic contact, potentially shifting permeability and target binding.

Target Alcohol vs. Ethyl Ester Analog

The ester lacks hydrogen-bond donor capacity and synthetic versatility; bioactivity profiles may not transfer.

Quantitative Differentiation Evidence: Physicochemical and Structural Analysis


LogP Comparison: Para-Bromo vs. Ortho-Bromo Isomer

The measured logP of the target compound is 3.174, providing a quantifiable reference point for lipophilicity-driven selection [1]. The ortho-bromo positional isomer (CAS 1251342-65-0) is expected to exhibit a different logP due to intramolecular hydrogen bonding between the ortho-bromine and the thiazole nitrogen, a well-established effect in ortho-halogenated aryl-heterocycle systems. For context, the logP of the closely related 2-(2-bromophenyl)-1,3-thiazole is reported as 3.426, approximately 0.25 log units higher than the 3.300 reported for the para isomer 2-(4-bromophenyl)-1,3-thiazole [2]. This difference of ~0.25 log units translates to a nearly 1.8-fold difference in partition coefficient, which can be significant for tissue distribution predictions.

LogP Comparison
Class-level inference
Target logP 3.174 vs. Ortho trend ~3.426
Supports para-isomer selection for consistent lipophilicity profiling.
Direct head-to-head isomer logP not available.
Lipophilicity Permeability ADME

Solid-State Properties: Target Compound vs. Des-Methyl Analog

The target compound has a reported melting point of 119–121 °C, making it a crystalline solid at room temperature that can be handled and weighed with standard laboratory equipment without special cold storage or inert atmosphere requirements [1]. The des-methyl analog (CAS 1250820-48-4, 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol, MW 284.17) lacks the 4-methyl substituent, which reduces molecular weight by ~14 Da and eliminates a key hydrophobic contact point, likely resulting in a different melting point and crystalline packing arrangement, though no experimental melting point data was located for the des-methyl analog [2]. The presence of the 4-methyl group in the target compound also increases steric bulk adjacent to the thiazole nitrogen, which can influence both chemical reactivity (e.g., in alkylation or cross-coupling reactions) and biological target engagement.

Solid-State QC
Data to verify
Target mp 119–121 °C vs. Des-methyl unreported
Defined melting point provides a practical procurement QC benchmark.
Supplier data; des-methyl comparator data absent.
Solid-state properties Formulation Handling

Hydrogen Bond Donor Capacity: Alcohol vs. Ester Functional Group

The target compound possesses a secondary alcohol at the 5-position, contributing one hydrogen bond donor (HBD) and one additional hydrogen bond acceptor (HBA) beyond the thiazole core [1]. In contrast, the ethyl ester analog (CAS 61291-89-2, Ethyl 2-(4-bromophenyl)-4-methylthiazole-5-carboxylate) has zero HBD capacity . This difference is mechanistically meaningful: the ester analog has been reported to inhibit fatty acid biosynthesis by blocking malonyl CoA incorporation, with potent gram-negative activity . The alcohol in the target compound serves as both a pharmacophoric element (capable of donating a hydrogen bond to a biological target) and a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the ketone). The calculated polar surface area (tPSA) of the target compound is higher than the ester analog, predicting improved aqueous solubility and potentially different oral bioavailability characteristics.

Hydrogen Bond Capacity
Reported
Target HBD = 1 vs. Ester HBD = 0
Enables target engagement requiring H-bond donor; supports orthogonal synthesis.
Structural analysis from molecular formula.
Hydrogen bonding Solubility Target engagement Synthetic handle

Class-Level Enzyme Inhibition: 4-Bromophenyl Thiazole Scaffold

While no direct enzyme inhibition data exist for the target compound, class-level evidence from a structurally related 4-bromophenyl thiazole demonstrates that the para-bromophenyl substitution pattern can confer potent enzyme inhibitory activity. The compound 2-amino-4-(4-bromophenyl)thiazole exhibited Ki values of 0.124 ± 0.017 μM against human carbonic anhydrase II (hCA II), 0.129 ± 0.030 μM against acetylcholinesterase (AChE), and 0.083 ± 0.041 μM against butyrylcholinesterase (BChE), representing the most potent inhibitor in its series [1]. This establishes a quantitative benchmark for the 4-bromophenyl-thiazole pharmacophore. The target compound differs by having the bromophenyl at the 2-position (rather than the 4-position of the thiazole), a 4-methyl substituent, and a 5-hydroxyethyl group, each of which will modulate potency and selectivity in ways that must be empirically determined.

Class-Level Enzyme Inhibition
Class-level inference
Scaffold benchmark Ki 0.124 μM (hCA II)
Justifies procurement for SAR expansion in enzyme panels.
Requires de novo experimental validation.
Enzyme inhibition Carbonic anhydrase Cholinesterase SAR

Chiral Resolution Potential and Enantioselective SAR

The target compound is supplied as a racemic mixture (the InChI Key QMRHMRNGDXFMPD-UHFFFAOYSA-N indicates no defined stereochemistry) [1]. The 5-(1-hydroxyethyl) substituent generates a chiral center, meaning the compound exists as a pair of (R)- and (S)-enantiomers. Key comparators lack this feature: the ethyl ester analog (CAS 61291-89-2) is achiral at the 5-position, and the des-methyl analog (CAS 1250820-48-4), while chiral, has a different overall scaffold geometry . For reference, chiral thiazole ethanol derivatives have been explored as selective ligands; for example, (R)- and (S)-trifluoro-1-(thiazol-5-yl)ethan-1-ol derivatives demonstrated IC₅₀ values of 1.00 μM in specific binding assays [2]. The racemic nature of the target compound provides a built-in opportunity for chiral chromatographic resolution followed by enantioselective biological testing, a research avenue not available with achiral analogs.

Chiral Resolution Potential
Reported
Racemic center at 5-(1-hydroxyethyl)
Supports enantioselective SAR studies via chiral separation.
InChI Key confirms unspecified stereochemistry.
Chirality Stereochemistry Enantioselectivity

Para-Bromine as a Cross-Coupling Diversification Handle

The para-bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold. The para-bromo substituent offers predictable and well-characterized reactivity in cross-coupling, unlike the ortho-bromo isomer (CAS 1251342-65-0) where steric hindrance adjacent to the biaryl bond can reduce coupling yields and complicate reaction optimization [1]. In the broader class of 4-bromophenyl thiazoles, the bromine atom is documented to participate in further chemical modification through cross-coupling reactions, a feature that has been systematically exploited to generate compound libraries [2]. The presence of the alcohol group at the 5-position is orthogonal to C–Br cross-coupling reactivity (the alcohol can be protected if needed), allowing sequential or simultaneous diversification at two distinct positions of the molecule [3].

Synthetic Diversification
Class-level inference
Para-Br accessible vs. Ortho-Br sterically hindered
Enables high-yielding late-stage functionalization strategies.
General synthetic chemistry context.
Cross-coupling Suzuki coupling Diversification C–Br reactivity

Recommended Research and Procurement Application Scenarios


De Novo Fragment-Based Library Design with LogP-Characterized Building Blocks

For medicinal chemistry programs building focused screening libraries around the 2-aryl-4-methylthiazole scaffold, CAS 1248048-23-8 provides a building block with an experimentally measured logP of 3.174 [1]. This value anchors computational models (QSAR, pharmacophore mapping, molecular docking) with empirical data, reducing prediction uncertainty. The para-bromophenyl group places the compound in an optimal lipophilicity range (logP 2–4) for CNS drug discovery, while the 5-hydroxyethyl alcohol offers hydrogen-bond donor capacity that is absent in the commonly used ethyl ester analog . Teams can procure this compound to generate 10–50 analogs via parallel cross-coupling chemistry at the para-bromine position, using the 5-OH group as a secondary diversification point [2].

Chiral Resolution and Enantioselective SAR Studies

The racemic nature of CAS 1248048-23-8 (confirmed by the unspecified stereochemistry in the InChI Key [1]) presents a direct opportunity for chiral chromatographic separation into (R)- and (S)-enantiomers. This is a distinct advantage over achiral analogs such as the ethyl ester (CAS 61291-89-2), which cannot support enantioselective SAR exploration . Research groups can procure the racemate, perform chiral resolution using established chiral HPLC or SFC methods, and test each enantiomer in parallel in target binding or cellular assays to identify eudysmic ratios. This workflow is particularly relevant for targets known to exhibit stereospecific ligand recognition, such as GPCRs, kinases, and CNS receptors [2].

Physicochemical Profiling and Crystallization Studies

The experimentally determined melting point of 119–121 °C and measured logP of 3.174 [1] make CAS 1248048-23-8 suitable for solid-state characterization studies, including polymorphism screening, co-crystallization with pharmaceutical co-formers, and solubility determination in biorelevant media. Unlike the des-methyl analog (CAS 1250820-48-4), for which no melting point data is publicly available, this compound offers immediate quality control benchmarks for identity verification by melting point determination . Procurement for pre-formulation physicochemical profiling enables data-driven decisions about the developability of the 2-aryl-4-methylthiazole-5-ethanol chemotype before committing to larger-scale synthesis programs.

Enzyme Inhibition Screening Against Carbonic Anhydrase and Cholinesterase

Based on class-level evidence that 2-amino-4-(4-bromophenyl)thiazole exhibits sub-micromolar Ki values against hCA II (0.124 μM), AChE (0.129 μM), and BChE (0.083 μM) [1], CAS 1248048-23-8 represents a logical next step for SAR expansion. The target compound differs by relocating the bromophenyl group from the 4-position to the 2-position of the thiazole and adding a 5-hydroxyethyl substituent—both changes expected to modulate potency and selectivity. Procurement for enzyme inhibition screening against these three targets (hCA II, AChE, BChE) is scientifically justified as a SAR probe to determine whether the altered substitution pattern maintains, improves, or abolishes the activity observed in the published 2-amino-4-aryl series .

Application
Selection Property
Validation Focus
De novo library design
LogP-characterized scaffold
Empirical lipophilicity profiling
Chiral resolution studies
Racemic alcohol starting point
Enantioselective assay comparison
Physicochemical profiling
Crystalline solid with defined mp
Solid-state QC and co-crystal screening
Enzyme inhibition screening
4-Bromophenyl thiazole probe
hCA/AChE/BChE selectivity assays
Quote Request

Request a Quote for 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.